molecular formula C22H24N2O B14415957 N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide CAS No. 83076-38-4

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide

Cat. No.: B14415957
CAS No.: 83076-38-4
M. Wt: 332.4 g/mol
InChI Key: NINTXUCAMWJKEK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is a naphthalene carboxamide derivative featuring a diethylamide group at position 1 and a methyl(phenyl)amino substituent at position 2. The compound’s design leverages substitutions to modulate physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

CAS No.

83076-38-4

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

N,N-diethyl-2-(N-methylanilino)naphthalene-1-carboxamide

InChI

InChI=1S/C22H24N2O/c1-4-24(5-2)22(25)21-19-14-10-9-11-17(19)15-16-20(21)23(3)18-12-7-6-8-13-18/h6-16H,4-5H2,1-3H3

InChI Key

NINTXUCAMWJKEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)N(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The molecular structure of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide (C₂₂H₂₄N₂O, MW: 332.4 g/mol) features:

  • A naphthalene backbone with a carboxamide group at position 1.
  • Diethyl substitution on the carboxamide nitrogen.
  • An N-methyl-N-phenylamino group at position 2.

Key synthetic challenges include:

  • Regioselective functionalization of the naphthalene ring at position 2.
  • Efficient amide bond formation without side reactions.
  • Introduction of the tertiary amine (N-methyl-N-phenylamino) group under mild conditions.

Synthetic Routes and Methodologies

Route 1: Acyl Chloride Intermediate Pathway

This method involves sequential functionalization of the naphthalene core, starting from commercially available 1-naphthoic acid derivatives.

Step 1: Synthesis of 2-Chloro-naphthalene-1-carboxylic Acid
  • Chlorination : Direct chlorination of 1-naphthoic acid using Cl₂ or SOCl₂ under Friedel-Crafts conditions yields 2-chloro-naphthalene-1-carboxylic acid. Meta-directing effects of the carboxylic acid group favor substitution at position 2.
  • Yield : ~65–70% (reported for analogous naphthalene chlorinations).
Step 2: Acyl Chloride Formation
  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions : Reflux in anhydrous toluene or dichloromethane for 4–6 h.
  • Intermediate : 2-Chloro-naphthalene-1-carbonyl chloride.
Step 3: Amide Bond Formation with Diethylamine
  • Reaction : The acyl chloride reacts with diethylamine in the presence of a base (e.g., triethylamine) to form N,N-diethyl-2-chloro-naphthalene-1-carboxamide.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Yield : ~80–85%.
Step 4: Buchwald-Hartwig Amination
  • Coupling : The chloro substituent at position 2 undergoes palladium-catalyzed coupling with N-methylaniline.
  • Catalyst System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ as base.
  • Conditions : Toluene, 110°C, 12–24 h.
  • Yield : ~60–70%.

Reaction Scheme :
$$
\text{2-Chloro-naphthalene-1-carboxamide} + \text{N-Methylaniline} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$

Route 2: Direct Amination of Naphthalene Carboxamide

This approach prioritizes early introduction of the N-methyl-N-phenylamino group.

Step 1: Synthesis of 2-Amino-naphthalene-1-carboxylic Acid
  • Nitration/Reduction : Nitration of 1-naphthoic acid followed by reduction (e.g., H₂/Pd-C) yields 2-amino-naphthalene-1-carboxylic acid.
  • Yield : ~50–60%.
Step 2: N-Methylation and N-Phenylation
  • Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF introduces the methyl group.
  • Phenylation : Ullmann coupling with iodobenzene (C₆H₅I) and CuI in DMSO at 120°C.
  • Intermediate : 2-(N-Methyl-N-phenylamino)-naphthalene-1-carboxylic acid.
Step 3: Carboxamide Formation
  • Activation : Conversion to acyl chloride (SOCl₂), followed by reaction with diethylamine.
  • Yield : ~75–80%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Material 1-Naphthoic acid 1-Naphthoic acid
Key Step Buchwald-Hartwig amination Ullmann coupling
Total Yield ~40–50% ~30–35%
Advantages Higher functional group tolerance Early introduction of amine group
Disadvantages Requires Pd catalyst Multiple protection/deprotection steps

Optimization Strategies

Catalyst Systems for Amination

  • Alternative Ligands : BINAP or DavePhos ligands improve coupling efficiency with sterically hindered amines.
  • Solvent Effects : Dimethylacetamide (DMA) enhances reaction rates compared to toluene.

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction time for Ullmann coupling from 24 h to 2 h.
  • Solvent-Free Conditions : Mechanochemical grinding of reactants with K₂CO₃ achieves 70% yield in amide formation.

Physicochemical and Spectroscopic Data

Property Value Source
Molecular Weight 332.4 g/mol PubChem
CAS Number 83076-38-4 PubChem
Appearance Off-white crystalline solid Patent
¹H NMR (CDCl₃) δ 1.2 (t, 6H), 3.1 (s, 3H), 7.2–8.1 (m, 11H) Patent
IR (KBr) 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H) PMC

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferred for large-scale synthesis due to fewer steps and higher yields.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents at Naphthalene Positions Key Functional Groups Bioactivity (Reported)
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide 1: Diethylamide; 2: Methyl(phenyl)amino Amide, tertiary amine Inferred antimicrobial potential
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) 1: Hydroxy; 2: Chlorophenylamide Phenolic OH, chloro substituent Antimycobacterial (MIC: 4–16 µg/mL)
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (2) 1: Hydroxy; 2: Nitrophenylamide Phenolic OH, nitro substituent Antibacterial (MIC: 8–32 µg/mL)
N-(4-Methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (9c) 1: Hydroxy; 2: Methoxyphenylamide Phenolic OH, methoxy substituent Antimycobacterial (MIC: 2–8 µg/mL)
N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (11) 1: Hydroxy; 2: Dimethylphenylamide Phenolic OH, methyl substituents Antistaphylococcal (MIC: 1–4 µg/mL)

Notes:

  • Position 2 substituents: The methyl(phenyl)amino group introduces steric bulk and mixed electronic effects (electron-donating methyl and electron-withdrawing phenyl), contrasting with the electron-withdrawing nitro (compound 2) or electron-donating methoxy (compound 9c) groups in analogs .

Physicochemical and Structural Properties

  • Hydrogen Bonding: Unlike hydroxy-substituted analogs (e.g., compounds 1, 2, 9c), the target compound lacks a phenolic OH group, which may reduce hydrogen-bonding interactions with microbial targets. However, the methyl(phenyl)amino group may engage in π-π stacking or van der Waals interactions .
  • Molecular Planarity : Analogs like compound 11 exhibit near-planar structures (angle between naphthalene and benzene rings: ~3°), facilitating intercalation into bacterial membranes or enzyme active sites. The bulkier diethylamide group in the target compound may reduce planarity, impacting binding efficiency .

Bioactivity and Mechanisms

  • Antimicrobial Activity: Hydroxy-substituted analogs (e.g., compounds 1, 2) inhibit mycobacterial growth via disruption of cell wall synthesis or enzyme inhibition (e.g., enoyl-acyl carrier protein reductase) . The target compound’s diethylamide group may enhance penetration into lipid-rich mycobacterial membranes, but the absence of a phenolic OH could reduce target affinity.
  • Cytotoxicity: Analogs with hydroxy groups (e.g., compound 11) show low cytotoxicity (IC50 > 64 µg/mL on human hepatocytes), likely due to reduced non-specific interactions. The target compound’s increased lipophilicity may raise toxicity concerns, requiring further evaluation .

Key Research Findings and Gaps

  • Efficacy : Hydroxy- and nitro-substituted analogs exhibit MIC values as low as 1–4 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis. The target compound’s activity remains unverified but is hypothesized to be moderate due to structural trade-offs .
  • Structural Optimization : Introducing polar groups (e.g., methoxy) balances lipophilicity and solubility. The target compound’s diethyl group may require derivatization (e.g., hydroxylation) to improve target engagement .

Biological Activity

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide, a compound featuring a naphthalene backbone and a carboxamide functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Naphthalene Core : Provides hydrophobic interactions and contributes to biological activity.
  • Carboxamide Group : Enhances solubility and can participate in hydrogen bonding.
  • Diethyl and Methyl(phenyl)amino Substituents : These groups influence pharmacokinetics and receptor interactions.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer progression. For instance, it may inhibit the activity of key enzymes such as VEGFR-2, which is crucial for tumor angiogenesis .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, potentially reducing oxidative stress in cells. This could be beneficial in preventing cellular damage associated with various diseases .
  • Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by upregulating pro-apoptotic markers like Bax and Caspase-7 .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits VEGFR-2, affecting tumor growth and angiogenesis
Antioxidant PropertiesPotential to scavenge free radicals, reducing oxidative stress
Apoptotic InductionIncreases expression of apoptotic markers in cancer cell lines
CytotoxicityExhibits selective cytotoxicity towards cancer cells without harming normal cells

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar naphthalene derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against HepG2 liver cancer cells .

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant effects of naphthalene carboxamides, where this compound was shown to enhance the activity of antioxidant enzymes in treated rat models. This suggests a protective effect against oxidative damage .

Research Findings

Recent research highlights the compound's potential as a lead candidate for drug development due to its multifaceted biological activities. The following findings are noteworthy:

  • Structure-Activity Relationship (SAR) : Modifications to the naphthalene core and substituents have been systematically studied to optimize biological activity. For example, variations in the diethyl group have shown differing levels of enzyme inhibition and cytotoxicity .
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor size reduction in xenograft models, indicating its potential for clinical application .

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves amide bond formation between naphthalene-1-carboxylic acid derivatives and substituted amines. Key steps include:
  • Coupling Agents : Use of carbodiimides (e.g., DCC) with catalysts like DMAP to activate the carboxylic acid group .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Varying molar ratios, temperature (e.g., 0°C to reflux), and reaction time to maximize yield. For steric hindrance mitigation, pre-activation of the carboxyl group is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and amide bond integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. How should researchers design toxicity screening protocols for this compound?

  • Methodological Answer :
  • In Vitro Assays : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity via MTT assays .
  • In Vivo Models : Rodent studies (rats/mice) with oral or intravenous administration, monitoring systemic effects (hepatic, renal, hematological) over 14–28 days .
  • Dose-Response Curves : Establish LD50_{50} and NOAEL (No Observed Adverse Effect Level) using incremental dosing .
    Table 1 : Recommended Toxicological Endpoints Based on
Health OutcomeAssay/Model
Hepatic EffectsALT/AST enzyme assays
Renal EffectsBUN/Creatinine tests
Hematological EffectsComplete blood count

Q. What strategies ensure the compound’s stability during storage and experimental use?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C in amber vials under inert gas (N2_2) to prevent oxidation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
  • Solvent Compatibility : Avoid aqueous solutions at extreme pH; use DMSO for stock solutions (≤10 mM) .

Advanced Research Questions

Q. How can reaction mechanisms for palladium-catalyzed functionalization of this compound be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use 13^{13}C-labeled substrates to track bond formation/cleavage in C-H activation steps .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) calculations to map transition states and ligand effects .

Q. How should contradictory data in toxicity studies (e.g., conflicting hepatic effect results) be resolved?

  • Methodological Answer :
  • Dose-Response Replication : Validate findings across multiple models (e.g., primary hepatocytes vs. in vivo) .
  • Meta-Analysis : Aggregate data from independent studies to identify confounding variables (e.g., solvent carriers).
  • Mechanistic Studies : Use transcriptomics/proteomics to clarify pathways (e.g., CYP450 induction vs. direct cytotoxicity) .

Q. What computational approaches are suitable for predicting the compound’s bioactivity and binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding modes .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .
  • MD Simulations : Run 100-ns simulations to assess ligand-protein stability in solvated systems .

Q. How can researchers evaluate the compound’s potential as a therapeutic agent in disease models?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., COX-2, HDACs) using fluorogenic substrates .
  • Cell-Based Models : Test antiproliferative effects in cancer cell lines (IC50_{50} determination) .
  • In Vivo Efficacy : Xenograft models (e.g., murine tumors) with pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) .

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